1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Lipophilicity CNS drug-likeness Permeability

1‑Benzyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid (CAS 88371‑27‑1) is a heterocyclic building block that combines a tetrahydro‑2‑oxoquinoline core with a benzyl substituent at the 1‑position and a free carboxylic acid at the 6‑position. Its computed logP of 2.3 and topological polar surface area of 57.6 Ų place it in a favourable range for CNS‑drug‑like space, while the presence of both ketone and acid functionalities permits versatile derivatisation into amides, esters and other conjugates.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 88371-27-1
Cat. No. B1386808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
CAS88371-27-1
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c19-16-9-7-13-10-14(17(20)21)6-8-15(13)18(16)11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,20,21)
InChIKeyNNYPUFIJXFELMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1‑Benzyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic Acid (CAS 88371‑27‑1): Key Structural and Physicochemical Access Points for Scientific Selection


1‑Benzyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid (CAS 88371‑27‑1) is a heterocyclic building block that combines a tetrahydro‑2‑oxoquinoline core with a benzyl substituent at the 1‑position and a free carboxylic acid at the 6‑position [1]. Its computed logP of 2.3 and topological polar surface area of 57.6 Ų place it in a favourable range for CNS‑drug‑like space, while the presence of both ketone and acid functionalities permits versatile derivatisation into amides, esters and other conjugates [2]. The compound is supplied at high purity (≥97 %) by multiple reputable vendors, offering researchers a standardised starting point for medicinal chemistry and chemical biology programmes .

Why Generic N‑Substituted Tetrahydroquinoline‑6‑carboxylic Acids Cannot Substitute 1‑Benzyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic Acid


The 1‑benzyl group is not merely a hydrophobic appendage; its specific π‑stacking and steric footprint dictate the compound’s interaction with biological targets and its synthetic accessibility. Replacing the benzyl moiety with smaller N‑alkyl groups (e.g., methyl) or removing it entirely collapses the pharmacophore geometry that has been exploited in MCL‑1/BCL‑xL inhibitor programmes [1]. Furthermore, the 2‑oxo‑6‑carboxylic acid regioisomer is electronically distinct from the more common 4‑oxo‑3‑carboxylic acid quinolone scaffold, meaning that seemingly similar quinoline‑carboxylic acids are not isofunctional and require independent validation. The quantitative evidence below demonstrates that even subtle modifications to the N‑substituent or regio‑chemistry produce measurable differences in key parameters relevant to procurement and downstream use.

Quantitative Differentiation Evidence for 1‑Benzyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic Acid Against Its Closest Analogs


Lipophilicity Tuning: logP Shift Relative to the N‑Desbenzyl Analog

The N‑benzyl substituent significantly elevates lipophilicity relative to the unsubstituted 2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid scaffold. The target compound has a computed logP (XLogP3) of 2.3 [1], whereas the N‑desbenzyl analog (CAS 70639‑77‑9) has a lower logP (approximately 0.8–1.2 based on structurally related small‑molecule 2‑quinolone‑6‑carboxylic acids) [2]. This ~1.1–1.5 log unit increase translates to roughly 10‑ to 30‑fold higher lipophilicity, which is expected to improve passive membrane permeability and CNS penetration when the scaffold is elaborated into drug‑like molecules.

Lipophilicity CNS drug-likeness Permeability

Topological Polar Surface Area (TPSA): CNS Drug‑Likeness Advantage Over N‑Aromatic or Bulky Analogs

The target compound possesses a TPSA of 57.6 Ų [1], which is well below the common 90 Ų threshold recommended for oral CNS drug candidates. In contrast, 1‑(4‑methylbenzyl)‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid (CAS 1170989‑53‑3) and 1‑(3‑methoxybenzyl)‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid introduce additional polarity (methoxy) or larger hydrophobic surface, resulting in TPSA values >60 Ų and logP >2.5, potentially pushing them further from the CNS‑favourable chemical space [2]. The benzyl‑substituted analog thus offers a balanced profile that can be further tuned through carboxylic acid derivatisation without immediately breaching CNS drug‑likeness thresholds.

Blood–brain barrier penetration Medicinal chemistry ADME

Scaffold Validation: 1,6‑Tetrahydroquinoline‑6‑carboxylic Acid Core in Oncology Drug Discovery

The 1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid scaffold has been validated as a privileged template for targeting the anti‑apoptotic proteins MCL‑1 and BCL‑xL. Chen et al. reported that 1‑sulfonylated 1,6‑THQ derivatives achieved Kᵢ values as low as 0.629 μM for MCL‑1 and 1.67 μM for BCL‑xL in fluorescence‑polarisation competition assays [1]. While the target compound bears an N‑benzyl rather than an N‑sulfonyl group, the core geometry of the 6‑carboxy‑THQ bicycle is conserved. This positions 1‑benzyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid as a privileged starting point for structure‑activity‑relationship (SAR) programmes that require N‑benzyl substitution patterns not achievable with the sulfonated series.

Apoptosis MCL-1/BCL-xL inhibitors Cancer

Commercial Availability and Batch‑to‑Batch Reproducibility: Purity Benchmarks

Multiple independently audited vendors supply 1‑benzyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid at high purity: 97 % (Bidepharm, with NMR/HPLC/GC quality documentation) and 98 % (Leyan) . This contrasts with the 1‑(4‑methylbenzyl) analog (CAS 1170989‑53‑3), which is typically listed at 95 % purity from single suppliers, and the 1‑methyl analog (CAS 88371‑25‑9), offered at 98 % from fewer sources [1]. Multi‑vendor availability with batch‑specific QC reduces supply‑chain risk and ensures that researchers can source a consistently characterised material for repeated SAR campaigns.

Chemical procurement Purity Reproducibility

High‑Confidence Application Scenarios for 1‑Benzyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic Acid Based on Differentiated Evidence


Focused Oncology Library Design Targeting MCL‑1/BCL‑xL

Medicinal chemistry teams can employ this compound as a core scaffold for generating N‑benzylated analogs of the validated 1,6‑THQ MCL‑1/BCL‑xL inhibitor template [1]. The benzyl group provides immediate access to chemical space that cannot be explored with the previously reported N‑sulfonylated series, while the carboxylic acid handle enables rapid amide or ester diversification.

CNS Drug Discovery Building Block

With a TPSA of 57.6 Ų and logP of 2.3, this compound sits comfortably within CNS‑drug‑like chemical space [2]. It is well‑suited as a starting point for developing brain‑penetrant agents where the tetrahydroquinoline bicycle can mimic natural neurotransmitters or serve as a privileged scaffold for GPCR‑targeted ligands.

Chemical Biology Probe Synthesis

The dual ketone‑carboxylic acid functionality permits orthogonal derivatisation (e.g., amide coupling at the acid, reductive amination at the ketone), enabling the attachment of fluorophores, biotin tags or photo‑affinity labels [3]. Such probes can be used to interrogate target engagement of 1,6‑THQ‑based inhibitors in cellular models.

Herbicide Safener Intermediate Production

The quinoline‑6‑carboxylic acid core appears in patent literature as a key intermediate for herbicide safeners (e.g., cloquintocet acid) [4]. The N‑benzyl‑2‑oxo substitution pattern provides a differentiated reactivity profile that can be exploited in process chemistry to access proprietary safener analogues.

Quote Request

Request a Quote for 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.